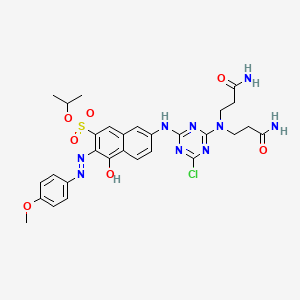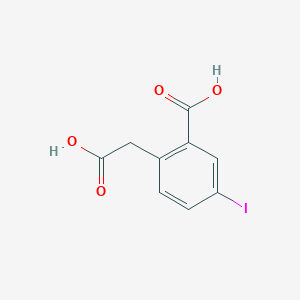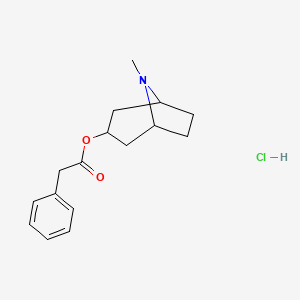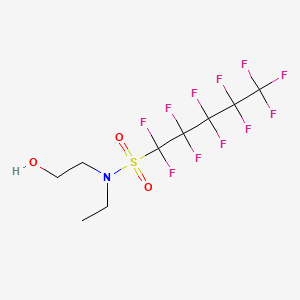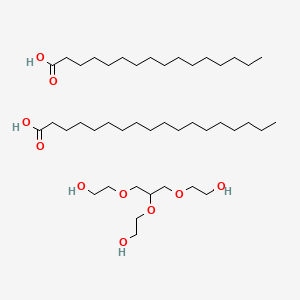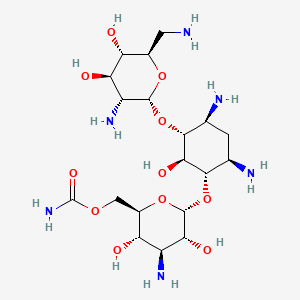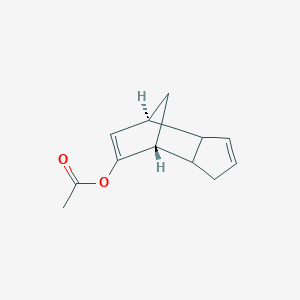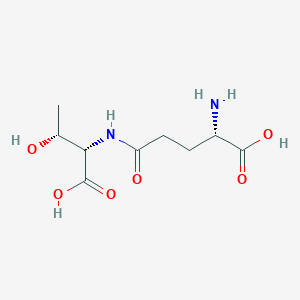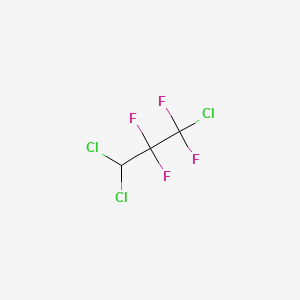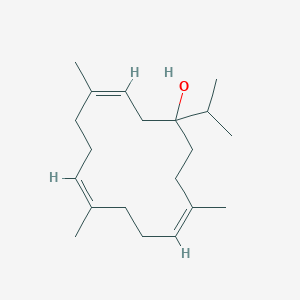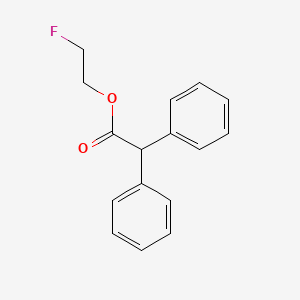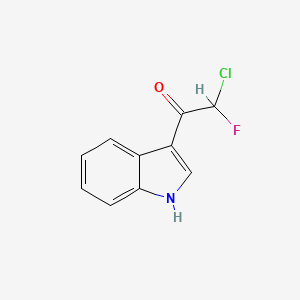
2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone is an organic compound that features a unique combination of chlorine, fluorine, and indole moieties. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound’s structure includes a chloro and fluoro substituent on an ethanone backbone, which is attached to an indole ring, making it a valuable molecule for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone typically involves the condensation of 2-chloroacetyl chloride with 1H-indole-3-carbaldehyde in the presence of a fluorinating agent . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or reduced indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(1H-indol-3-yl)ethanone: Lacks the fluoro substituent, which may affect its biological activity.
2-Fluoro-1-(1H-indol-3-yl)ethanone: Lacks the chloro substituent, potentially altering its reactivity and binding properties.
1-(1H-Indol-3-yl)ethanone: Lacks both chloro and fluoro substituents, making it less reactive and potentially less biologically active.
Uniqueness
2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone is unique due to the presence of both chloro and fluoro substituents, which can enhance its reactivity and binding affinity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
58750-64-4 |
|---|---|
Molekularformel |
C10H7ClFNO |
Molekulargewicht |
211.62 g/mol |
IUPAC-Name |
2-chloro-2-fluoro-1-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7ClFNO/c11-10(12)9(14)7-5-13-8-4-2-1-3-6(7)8/h1-5,10,13H |
InChI-Schlüssel |
PRPZERJSAJABNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


